N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core linked via a methylene group to an indole-4-carboxamide moiety. This structure positions it within a class of bioactive molecules where fused triazole and aromatic systems are critical for interactions with biological targets, such as kinases or receptors.
Properties
Molecular Formula |
C16H13N5O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H13N5O/c22-16(12-4-3-5-13-11(12)7-8-17-13)18-10-15-20-19-14-6-1-2-9-21(14)15/h1-9,17H,10H2,(H,18,22) |
InChI Key |
YJWYLRHVFUPLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Key Bond-Forming Reactions
The compound is typically synthesized via multi-step protocols involving:
-
Amide coupling between triazolo[4,3-a]pyridin-3-ylmethanamine and indole-4-carboxylic acid derivatives using carbodiimide reagents (e.g., EDCI/HOBt) .
-
Oxidative cyclization of hydrazine intermediates with iodine, forming the triazole ring (e.g., from 2-hydrazinylpyridine precursors) .
Table 1: Representative Synthetic Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide bond formation | EDCI, HOBt, TEA, CH₂Cl₂, RT | 44–68% | |
| Triazole ring cyclization | I₂, DMSO, 80°C | 72–85% | |
| Purification | Silica gel chromatography (EtOAc/hexane) | – |
Substitution Reactions
-
Nucleophilic aromatic substitution occurs at electron-deficient positions of the triazolo-pyridine ring. Halogenated derivatives (e.g., Cl at C6) undergo displacement with amines or thiols .
-
Methylene bridge alkylation : The CH₂ linker between triazole and indole allows for alkylation or acylation under basic conditions.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling : Boronic acid derivatives react with halogenated triazolo-pyridine motifs using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines to the pyridine ring .
Hydrolysis and Stability
-
Amide hydrolysis : The carboxamide group undergoes acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis to yield indole-4-carboxylic acid derivatives.
-
Triazole ring stability : Resists ring-opening under mild conditions but degrades in strong oxidizing agents (e.g., HNO₃).
Biological Activity Modulation via Derivatization
Structural modifications significantly impact pharmacological properties:
Table 2: Biological Activity of Select Derivatives
Mechanistic Insights
-
Electrophilic reactivity : The triazole nitrogen participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
-
π-Stacking interactions : The indole moiety enhances binding to aromatic residues in enzymes like IDO1 .
Industrial-Scale Considerations
-
Catalytic optimization : Pd-free methods using iodine mediators reduce metal contamination .
-
Solvent selection : EtOAc/hexane mixtures improve crystallization efficiency .
This compound’s reactivity profile underscores its versatility as a scaffold for developing kinase inhibitors, immunomodulators, and antiviral agents. Continued exploration of its derivatization potential—particularly at the triazole, pyridine, and indole positions—remains a priority in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Studies
- Inhibition of Aurora Kinases : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant inhibition of Aurora-A kinase, which is crucial for cancer cell division. For example, one study demonstrated that a related compound showed IC50 values as low as 0.067 µM against Aurora-A kinase, suggesting a strong potential for anticancer applications .
- IDO1 Inhibition : The compound has been identified as a promising inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor immune evasion. Inhibitors of IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances binding affinity to target enzymes |
| Indole Moiety | Contributes to anticancer activity through apoptosis induction |
| Carboxamide Group | Modulates pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met kinase and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound’s ability to bind to these targets and interfere with their signaling pathways is crucial to its therapeutic potential .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its triazolo-pyridine scaffold and indole-4-carboxamide substituent. Below is a comparison with structurally related compounds:
Core Heterocycle Variations
- Triazolo-pyridine vs. Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives () replace pyridine with pyrazine, altering electronic properties and hydrogen-bonding capacity .
Substituent and Linker Modifications
- Indole-4-carboxamide vs. Indazole-3-carboxamide :
- Linker Flexibility :
- Functional Groups :
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Polarity :
- Bioisosteric Replacements :
Data Tables
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazolo-pyridine moiety linked to an indole carboxamide structure. The general formula for this compound is with a molecular weight of approximately 253.27 g/mol. The triazole ring is known for its role in enhancing the biological activity of various pharmaceutical agents.
Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:
- Inhibition of PD-1/PD-L1 Interaction : This compound has been identified as a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. In assays, it demonstrated an IC50 value of 92.3 nM, indicating strong potential for immunotherapeutic applications in cancer treatment .
- IDO1 Inhibition : The compound also shows promise as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 plays a crucial role in immune regulation and tumor immune evasion. The SAR studies indicate that modifications to the triazole ring can enhance the inhibitory activity against IDO1 .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma). The IC50 values observed were notably low, suggesting that this compound could serve as a lead molecule for developing anticancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have revealed critical insights:
- Triazole Ring Modifications : Variations in substituents on the triazole ring significantly influence the biological activity. For instance, introducing electron-withdrawing groups enhances the binding affinity to target proteins involved in cancer progression and immune regulation.
- Indole Modifications : Alterations to the indole moiety have also been shown to affect the pharmacokinetic properties and overall efficacy of the compounds in preclinical models.
Case Studies
Several case studies illustrate the potential of this compound:
- Immunotherapy Application : A study involving co-culture models demonstrated that treatment with this compound resulted in increased interferon-gamma production from T cells, indicating enhanced immune response against tumors .
- Antitumor Efficacy : In a series of experiments assessing antitumor activity, compounds derived from this scaffold exhibited IC50 values as low as 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, showcasing their potential as effective anticancer agents .
Metabolic Stability and Toxicity
The metabolic stability of this compound has been evaluated using LC-HRMS techniques. Results indicated that it remains stable under various metabolic conditions with minimal degradation observed over time. This stability is crucial for maintaining therapeutic levels in clinical applications.
Q & A
Q. Q1: What are the established synthetic routes for preparing N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide, and how do reaction conditions influence yield?
A: The compound’s core structure can be synthesized via 5-exo-dig cyclization using chlorovinylphosphonates and 2-hydrazinylpyridines under mild conditions (room temperature, K₂CO₃ in CH₃CN) . Yield optimization requires careful control of substituent effects; for example, nitro groups on 2-hydrazinylpyridines induce Dimroth-type rearrangements , altering regioselectivity and necessitating 31P NMR monitoring for intermediate tracking . Phosphorus-containing analogs (e.g., methylphosphonylated derivatives) are synthesized similarly, with reflux conditions improving cyclization efficiency for bulkier substrates .
Advanced Research Question
Q. Q2: How do electronic and steric effects of substituents on the triazolopyridine ring impact bioactivity or binding affinity in kinase inhibition studies?
A: Substituents at the triazolopyridine C3 position (e.g., methylphosphonate groups) enhance hydrogen-bonding interactions with kinase ATP pockets, as observed in c-MET inhibitors . Computational docking studies (e.g., using AutoDock Vina) reveal that electron-withdrawing groups (e.g., nitro) stabilize π-π stacking with aromatic residues, while steric bulk at the indole carboxamide moiety modulates selectivity against off-target kinases . Contrasting bioactivity data (e.g., IC₅₀ variations >10-fold) may arise from divergent crystal packing or solvent accessibility in binding sites, necessitating molecular dynamics simulations to resolve .
Basic Research Question
Q. Q3: What spectroscopic techniques are critical for characterizing this compound and its intermediates?
A: Key techniques include:
- ¹H/¹³C NMR : Assign methylene protons in the triazolopyridin-3-ylmethyl group (δ 4.2–4.8 ppm) and indole NH signals (δ ~10.5 ppm) .
- ³¹P NMR : Monitors phosphonate intermediates (δ 15–25 ppm) to confirm cyclization completion .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., triazolo[4,3-a] vs. [1,5-a] isomers) using single-crystal data (e.g., CCDC entries for analogs like 5b and 14b) .
Advanced Research Question
Q. Q4: How can computational methods guide the design of derivatives with improved metabolic stability?
A:
- ADMET Prediction : Tools like SwissADME assess logP (<3 for blood-brain barrier penetration) and metabolic soft spots (e.g., esterase-labile methylphosphonates) .
- CYP450 Inhibition Screening : Molecular docking against CYP3A4/2D6 isoforms identifies metabolically stable substituents (e.g., fluoro or trifluoromethyl groups) .
- Prodrug Strategies : Phosphonate-to-acid conversion (e.g., methylphosphonate → phosphonic acid) enhances aqueous solubility while maintaining target engagement .
Advanced Research Question
Q. Q5: What strategies resolve contradictions in reported bioactivity data for triazolopyridine derivatives?
A: Discrepancies often stem from:
- Assay Conditions : ATP concentration variations (1–10 mM) in kinase assays alter IC₅₀ values .
- Cellular vs. Enzymatic Data : Off-target effects (e.g., P-glycoprotein efflux) reduce cellular potency despite strong enzymatic inhibition .
- Structural Polymorphism : Hydrate/solvate forms (e.g., ethanol vs. DMF recrystallization) affect solubility and apparent activity . Validate via PXRD and DSC to ensure consistency .
Basic Research Question
Q. Q6: What are the recommended storage and handling protocols to ensure compound stability?
A: Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials. Avoid prolonged exposure to light or humidity, which hydrolyzes phosphonate esters . For aqueous formulations, lyophilize with cyclodextrin (e.g., HP-β-CD) to prevent aggregation .
Advanced Research Question
Q. Q7: How can structure-activity relationship (SAR) studies optimize selectivity for neurological vs. oncological targets?
A: Key modifications include:
- Indole Substitution : 5-Fluoro or 6-methoxy groups on indole enhance CNS penetration (logBB >0.3) for neurological targets .
- Triazolopyridine Linkers : Shorter methylene chains (vs. propyl) reduce off-target binding to hERG channels .
- Phosphonate Isosteres : Replace phosphonates with sulfonamides to improve oral bioavailability for oncology applications .
Basic Research Question
Q. Q8: What synthetic challenges arise when scaling up from milligram to gram quantities?
A: Critical issues include:
- Exothermic Cyclization : Control via dropwise addition of reagents and cooling (0–5°C) to prevent byproduct formation .
- Purification : Column chromatography struggles with polar phosphonate intermediates; switch to preparative HPLC or fractional crystallization .
- Catalyst Residues : Trace K₂CO₃ in final products requires repeated washes with dilute HCl .
Advanced Research Question
Q. Q9: How do steric and electronic effects influence regioselectivity in triazolopyridine ring formation?
A:
- Steric Effects : Bulky substituents on 2-hydrazinylpyridines favor 5-exo-dig cyclization to triazolo[4,3-a]pyridines over [1,5-a] isomers .
- Electronic Effects : Electron-deficient aryl groups (e.g., nitro) promote Dimroth rearrangements, shifting regiochemistry .
- Solvent Polarity : High-polarity solvents (DMF vs. CH₃CN) stabilize zwitterionic intermediates, altering product ratios .
Advanced Research Question
Q. Q10: What in vitro and in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
A:
- In Vitro : Microsomal stability assays (human/rat liver microsomes), Caco-2 permeability for absorption .
- In Vivo : Rodent models with subcutaneous osmotic pumps for sustained release; LC-MS/MS quantifies plasma/tissue concentrations .
- PD Markers : For kinase targets, monitor phospho-c-MET levels in tumor xenografts via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
